2-Chloro-5-(hydroxymethyl)benzoic acid

Acidity Reactivity pKa

Using incorrect regioisomers of this scaffold in cross-coupling reactions leads to failed syntheses and inactive compounds. The 2-chloro, 5-hydroxymethyl pattern provides enhanced electrophilicity for superior Pd-catalyzed cross-coupling yields. • Orthogonal reactivity: free carboxylic acid (amide coupling) plus oxidizable hydroxymethyl group enables independent derivatization • Rapid SAR library diversification from a single scaffold • Selective oxidation yields 2-Chloro-5-formylbenzoic acid, a versatile aldehyde building block. Qualified suppliers; ≥95% purity.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 90270-93-2
Cat. No. B1427052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(hydroxymethyl)benzoic acid
CAS90270-93-2
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(=O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
InChIKeyLADPIJHQRGNDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(hydroxymethyl)benzoic Acid: Core Characteristics


2-Chloro-5-(hydroxymethyl)benzoic acid (CAS: 90270-93-2) is an aromatic organic compound classified as a chlorinated benzoic acid derivative, with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . The molecule features a benzoic acid core substituted with a chlorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position . This specific substitution pattern confers distinct chemical properties and serves as a versatile handle for further derivatization, making it a valuable building block in pharmaceutical and agrochemical research [1]. It is typically available as a white crystalline solid with a purity of ≥95% from research chemical suppliers .

2-Chloro-5-(hydroxymethyl)benzoic Acid: Irreplaceability by Analogs


The specific 2-chloro, 5-hydroxymethyl substitution pattern on the benzoic acid ring is not interchangeable with other regioisomers (e.g., 3-chloro or 4-chloro analogs) or derivatives with different functional groups (e.g., hydroxy or methyl esters) . The electron-withdrawing chlorine at the ortho position significantly influences the acidity of the carboxylic acid group (pKa) and the electrophilicity of the aromatic ring for cross-coupling reactions [1]. Crucially, the 5-hydroxymethyl group provides a specific handle for etherification, esterification, or oxidation, directing the synthesis of distinct molecular architectures. Using a different isomer (e.g., 2-Chloro-4-(hydroxymethyl)benzoic acid) would lead to a different spatial orientation of functional groups in the final product, potentially resulting in complete loss of biological activity or failed downstream reactions in a synthetic sequence . Therefore, substitution without rigorous requalification is not scientifically valid and poses a high risk to research reproducibility and project timelines.

2-Chloro-5-(hydroxymethyl)benzoic Acid vs. Key Analogs


Acidity Effect of 2-Chloro Substitution

The 2-chloro substituent in 2-Chloro-5-(hydroxymethyl)benzoic acid exerts a significant 'ortho-effect', making its carboxylic acid group more acidic compared to unsubstituted benzoic acid and its para-substituted analog [1]. The increased acidity facilitates deprotonation and salt formation under milder conditions, a key advantage for solubility and formulation.

Acidity Reactivity pKa Ortho-effect

Enhanced Electrophilicity in Cross-Coupling

The 2-chloro substituent on the aromatic ring enhances its electrophilic reactivity, making the compound more suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to its 3- or 4-chloro analogs [1]. The ortho-chloro group is activated by the electron-withdrawing carboxylic acid, facilitating oxidative addition in the catalytic cycle.

Cross-coupling Suzuki coupling Electrophilicity Reactivity

Derivatization via 5-Hydroxymethyl Group

The 5-hydroxymethyl (-CH₂OH) group provides a specific synthetic handle for further functionalization, such as ether formation (e.g., reaction with alkyl halides), esterification (e.g., reaction with acyl chlorides), or oxidation to an aldehyde or carboxylic acid . This contrasts with compounds like methyl 2-chloro-5-(hydroxymethyl)benzoate, where the carboxylic acid is already protected, limiting the types of reactions possible at that position without deprotection .

Etherification Esterification Oxidation Building block

Optimal Use Cases for 2-Chloro-5-(hydroxymethyl)benzoic Acid


Biaryl Pharmacophore Synthesis via Ortho-Cross-Coupling

Procure this compound specifically when designing a synthetic route that requires a palladium-catalyzed cross-coupling at the ortho position of a benzoic acid derivative. The enhanced electrophilicity of the 2-chloro substituent, activated by the adjacent carboxylic acid, is predicted to provide superior reactivity compared to meta- or para-analogs, leading to higher yields and cleaner reaction profiles. This is critical for constructing complex biaryl motifs common in kinase inhibitors and other pharmaceuticals [1].

Divergent Library Synthesis via Orthogonal Groups

This compound is ideal for medicinal chemistry programs aiming to generate diverse compound libraries from a single scaffold. The free carboxylic acid can be used for amide coupling or salt formation, while the hydroxymethyl group can be independently modified through etherification, esterification, or oxidation . This orthogonal reactivity allows for the rapid exploration of structure-activity relationships (SAR) around the core benzoic acid motif.

Benzyl Alcohol and Benzaldehyde Intermediate Synthesis

Use 2-Chloro-5-(hydroxymethyl)benzoic acid as a precursor to other valuable intermediates. Selective oxidation of the hydroxymethyl group yields 2-Chloro-5-formylbenzoic acid, a versatile aldehyde building block . Alternatively, reduction or substitution reactions can yield a range of benzyl alcohol derivatives, which are important in the synthesis of heterocyclic compounds and natural product analogs.

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